molecular formula C18H13FN4O3S B294626 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B294626
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: VRRZTXBGDNNYLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as BDTFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDTFT belongs to the class of triazolo-thiadiazole derivatives and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Wirkmechanismus

BDTFT exerts its therapeutic effects through various mechanisms of action. In cancer research, BDTFT induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins. BDTFT also inhibits cancer cell proliferation by inducing cell cycle arrest at the G2/M phase. In diabetes research, BDTFT improves glucose tolerance and insulin sensitivity by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake in skeletal muscle. In inflammation research, BDTFT inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects
BDTFT exhibits various biochemical and physiological effects, making it a promising candidate for drug development. BDTFT has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. BDTFT also exhibits neuroprotective activity by inhibiting neuronal apoptosis and reducing neuroinflammation. In addition, BDTFT has been shown to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.

Vorteile Und Einschränkungen Für Laborexperimente

BDTFT has several advantages for lab experiments. It is easily synthesized and can be obtained in high yields. BDTFT is also relatively stable and can be stored for long periods of time. However, BDTFT has some limitations for lab experiments. It is highly hydrophobic and requires the use of organic solvents for dissolution. BDTFT also has low water solubility, which can limit its bioavailability.

Zukünftige Richtungen

There are several future directions for BDTFT research. In cancer research, BDTFT can be further studied for its potential use in combination with other anti-cancer drugs to enhance therapeutic efficacy. In diabetes research, BDTFT can be further studied for its potential use in the treatment of type 2 diabetes. In inflammation research, BDTFT can be further studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of BDTFT to optimize its therapeutic potential.

Synthesemethoden

BDTFT can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thiosemicarbazide and subsequent reaction with 4-fluorobenzyl bromide. The final product is obtained through the reaction of the intermediate with sodium azide and copper sulfate.

Wissenschaftliche Forschungsanwendungen

BDTFT has been extensively studied for its potential therapeutic applications in various diseases including cancer, diabetes, and inflammation. In cancer research, BDTFT has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cancer cell proliferation. In diabetes research, BDTFT has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, BDTFT has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Molekularformel

C18H13FN4O3S

Molekulargewicht

384.4 g/mol

IUPAC-Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13FN4O3S/c19-11-5-7-12(8-6-11)24-10-16-22-23-17(20-21-18(23)27-16)15-9-25-13-3-1-2-4-14(13)26-15/h1-8,15H,9-10H2

InChI-Schlüssel

VRRZTXBGDNNYLV-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F

Kanonische SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.